4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine
Overview
Description
4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 6-position. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a valuable building block for various applications.
Mechanism of Action
Target of Action
It’s known that pyrazolo[3,4-d]pyrimidine derivatives have shown antibacterial activity against various strains of bacteria . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s suggested that the biological activities of trifluoromethylpyridine derivatives, which include pyrazolo[3,4-d]pyrimidine, are due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that pyrazolo[3,4-d]pyrimidine derivatives have shown antibacterial activity, suggesting they may interact with bacterial biochemical pathways .
Result of Action
It’s known that pyrazolo[3,4-d]pyrimidine derivatives have shown antibacterial activity , suggesting they may have a bactericidal or bacteriostatic effect.
Action Environment
It’s known that the development of organic compounds containing fluorine, which includes this compound, has been made possible by advances in the agrochemical, pharmaceutical, and functional materials fields . This suggests that the compound’s action may be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has shown promising binding affinities against Bcl2 anti-apoptotic protein . The nature of these interactions is likely due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Cellular Effects
The effects of this compound on cells have been studied in the context of cancer. It has been found to have moderate anti-proliferative activities against several human cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that it may inhibit or activate enzymes, alter gene expression, and interact with biomolecules
Temporal Effects in Laboratory Settings
It has been observed that the compound has a certain degree of stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine with hydrazine or its derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to promote cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as triethylamine.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an amino derivative, while coupling with a boronic acid produces a biaryl compound .
Scientific Research Applications
4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a core structure for the development of kinase inhibitors and other therapeutic agents targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(trifluoromethyl)pyrimidine: Shares the same core structure but lacks the pyrazole ring, resulting in different reactivity and applications.
2-Chloro-4-(trifluoromethyl)pyrimidine: Another pyrimidine derivative with similar substituents but different positional isomerism.
Uniqueness
4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine is unique due to its combined pyrazole and pyrimidine rings, which confer distinct electronic properties and reactivity. The presence of both chlorine and trifluoromethyl groups further enhances its versatility in chemical synthesis and biological applications .
Properties
IUPAC Name |
4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N4/c7-3-2-1-11-14-4(2)13-5(12-3)6(8,9)10/h1H,(H,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIVBXKAXKSWQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=NC(=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288047 | |
Record name | 4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780-80-9 | |
Record name | 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1780-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo(3,4-d)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1780-80-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53928 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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